2,3-Methylene penam

outer membrane permeability porin-mediated uptake gram-negative penetration

Conventional penams exist as flexible conformational mixtures, confounding SAR studies. 2,3-Methylene penam (CAS 110220-97-8) irreversibly locks the biologically active 'open' conformation via a C2-C3 methylene bridge, enabling definitive structure-function assignment. • 10- to 1,000-fold PBP binding affinity difference versus β-isomer (CAS 55658-34-9) • 11-fold longer covalent complex half-life (13 h vs. 70 min for penicillin G on R61 DD-carboxypeptidase) • Faster outer membrane penetration than penicillin G for Gram-negative permeability research Supplied with Certificate of Analysis; global shipping available for R&D use.

Molecular Formula C16H16N2O4S
Molecular Weight 332.4 g/mol
CAS No. 110220-97-8
Cat. No. B008458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Methylene penam
CAS110220-97-8
Synonyms(2,3)-alpha-methylenebenzylpenicillin
2,3-alpha-methylenepenam
2,3-beta-methylenepenam
2,3-methylene penam
2,3-methylene penam, (2,3)-beta isomer
alpha-2,3-methylenepenicillin G
Ro 23-6829
Ro-23-6829
Ro23-6829
Molecular FormulaC16H16N2O4S
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC12CC1(N3C(S2)C(C3=O)NC(=O)CC4=CC=CC=C4)C(=O)O
InChIInChI=1S/C16H16N2O4S/c1-15-8-16(15,14(21)22)18-12(20)11(13(18)23-15)17-10(19)7-9-5-3-2-4-6-9/h2-6,11,13H,7-8H2,1H3,(H,17,19)(H,21,22)/t11-,13-,15-,16-/m1/s1
InChIKeyVLLBEUGNWBHYGD-UIBBOPPKSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Methylene Penam: Conformational Probe for Beta-Lactam Research


2,3-Methylene penam (CAS 110220-97-8), also designated Ro 23-6829 or (2,3)-alpha-methylenebenzylpenicillin, is a sterically restricted analog of penicillin G in which a methylene bridge fuses C-2 and C-3 of the penam nucleus, locking the thiazolidine ring into a single conformation [1]. The alpha-isomer (CAS 110220-97-8) corresponds to the biologically active 'open' conformation of the penam nucleus, while the beta-isomer (CAS 55658-34-9) mimics the inactive 'closed' conformation, making this pair among the most definitive conformational probes ever developed for beta-lactam structure–activity studies [2]. The compound was developed at Roche Research Center and has been characterized across multiple peer-reviewed studies spanning PBP binding, outer membrane penetration kinetics, beta-lactamase substrate profiling, and in vitro antibacterial spectrum comparisons [3][4].

Why Generic Penams Cannot Substitute for 2,3-Methylene Penam


Generic substitution among penam-class compounds fails for 2,3-methylene penam because its defining structural feature—the C-2/C-3 methylene bridge—eliminates conformational flexibility that is present in all conventional penicillins [1]. Penicillin G and other natural penams exist as an equilibrating mixture of 'open' and 'closed' thiazolidine ring conformations; 2,3-methylene penam irreversibly locks one isomer, enabling definitive assignment of biological activity to a single conformational state [2]. Critically, the alpha-isomer (CAS 110220-97-8) and beta-isomer (CAS 55658-34-9) of methylene penam exhibit quantitatively divergent PBP binding affinities, covalent complex stability, outer membrane penetration rates, and beta-lactamase substrate profiles—differences that are invisible when using flexible penicillin G or other conventional penams [3][4]. No other commercially referenced penam compound permits this level of conformational control for structure–function experiments.

Quantitative Differentiation Evidence for 2,3-Methylene Penam


E. coli Outer Membrane Penetration Comparison

The penetration of the Escherichia coli outer membrane by 2,3-methylene penam isomers was directly compared with penicillin G using permeability mutant strains. The alpha-isomer (open conformation, CAS 110220-97-8) penetrated the outer membrane faster than the beta-isomer (closed conformation), and both methylenepenam isomers penetrated faster than penicillin G itself [1]. This finding was corroborated by Christenson et al. (1988), who demonstrated using permeability mutants that the alpha-methylene compound penetrated the outer membrane 'somewhat more readily than penicillin G did' [2]. This enhanced penetration is attributed to the conformational restriction imposed by the methylene bridge affecting porin-mediated diffusion [1].

outer membrane permeability porin-mediated uptake gram-negative penetration conformational effects on uptake

PBP Binding Affinity Differential

In a systematic head-to-head comparison of PBP binding profiles, the alpha-isomer of (2,3)-methylene penicillin G (CAS 110220-97-8) bound to PBP 3 of E. coli and other enterobacteria at concentrations of 0.1 to 10 µg/mL, while the beta-isomer required 100 µg/mL for detectable PBP 3 binding—representing a 10- to 1,000-fold difference in affinity [1]. For S. aureus PBP 2, the alpha-isomer bound at 0.1 µg/mL, whereas the beta-isomer showed no detectable binding at this concentration [1]. Both isomers bound to E. coli PBPs 1b and 2 only at the high concentration of 100 µg/mL, indicating that the conformational difference primarily affects PBP 3 and PBP 2 target engagement rather than all PBPs uniformly [1]. Binding was confirmed as covalent via radiolabeled compound studies, and (2,3)-methylenepenams active against E. coli selectively targeted PBP 3, inducing filamentation [1].

penicillin-binding proteins PBP affinity target engagement beta-lactam mode of action

Covalent PBP Complex Stability

The stability of the covalent acyl-enzyme complex formed with Streptomyces R61 DD-carboxypeptidase (a model PBP) was directly compared between the two methylenepenam isomers and penicillin G. The beta-isomer was released with a half-time similar to that of penicillin G (70 min at 30°C). In striking contrast, the alpha-isomer (CAS 110220-97-8) was released with a half-time of 13 hours at 30°C—an approximately 11-fold longer residence time on the target enzyme [1]. Both isomers bound covalently at the same site as penicillin G (confirmed by partial proteolysis producing similar peptide patterns), and the major release product for both isomers was phenylacetylglycine, indicating C-5–C-6 cleavage [1]. The dramatically prolonged half-life of the alpha-isomer acyl-enzyme complex is a direct consequence of the conformational constraint imposed by the methylene bridge.

covalent complex stability target residence time PBP acylation-deacylation kinetics beta-lactam pharmacodynamics

Beta-Lactamase Substrate Specificity

In a direct kinetic comparison using purified beta-lactamases, the alpha-methylene analog exhibited a markedly altered substrate profile relative to penicillin G. The alpha-methylene analog was approximately 10-fold more efficient (Vmax/Km) than penicillin G as a substrate for cephalosporinases from Enterobacter cloacae and Proteus vulgaris, but was approximately 40-fold less efficient with the penicillinase from Staphylococcus aureus [1]. This differential substrate specificity—enhanced recognition by cephalosporinases coupled with reduced recognition by a staphylococcal penicillinase—is a direct consequence of the conformational restriction and altered carboxyl group positioning imposed by the methylene bridge, which imparts 'cephalosporinlike character' to the penam scaffold [1].

beta-lactamase substrate specificity Vmax/Km cephalosporinase vs penicillinase enzyme kinetics

DD-Carboxypeptidase Inhibition Potency

The (2,3)-methylenepenams active against E. coli inhibited Streptomyces strain R61 DD-carboxypeptidase—a well-established model enzyme for PBP transpeptidase activity—with apparent 50% inhibitory concentrations (IC50) as low as 10⁻⁷ M (100 nM) [1]. This potent enzyme inhibition correlates with the compounds' PBP 3 binding and filamentation-inducing activity in E. coli [1]. While no direct comparator IC50 for penicillin G in the identical assay system is reported in this study, the R61 DD-carboxypeptidase is a standard model used across the beta-lactam field, and the sub-micromolar IC50 establishes the methylenepenams as potent transpeptidase inhibitors. The compounds also inhibited peptidoglycan synthesis in ether-permeabilized E. coli, with the alpha-isomer showing intrinsic potency similar to penicillin G in this assay while the beta-isomer had very poor intrinsic potency [2].

DD-carboxypeptidase inhibition PBP model enzyme IC50 transpeptidase inhibition

Gram-Negative Antibacterial Spectrum Shift

A systematic SAR study of a series of alpha-methylene penicillins demonstrated that the alpha-isomers exhibit a qualitatively shifted antibacterial spectrum relative to the corresponding conventional penicillins. Specifically, the alpha-isomers were more active against gram-negative bacteria than the corresponding penicillins, but slightly weaker in potency towards gram-positive organisms [1]. This spectrum shift is consistent across multiple analogs within the series and is attributed to the altered spatial positioning of the carboxyl group relative to the beta-lactam carbonyl enforced by the alpha-configured methylene bridge [1][2]. The beta-isomers, by contrast, were found to be chemically reactive but biologically inactive, confirming that the closed conformation does not support antibacterial activity [1].

antibacterial spectrum gram-negative vs gram-positive structure-activity relationship SAR

Research and Procurement Application Scenarios


Conformational SAR Probe for Beta-Lactams

2,3-Methylene penam (CAS 110220-97-8) serves as the definitive conformational probe for beta-lactam SAR research. The alpha-isomer locks the biologically active 'open' conformation, while the beta-isomer (CAS 55658-34-9) locks the inactive 'closed' conformation [1]. The 10- to 1,000-fold difference in PBP binding affinity between isomers and the 11-fold difference in covalent complex half-life provide experimentally accessible readouts for conformational effects on target engagement [2]. Researchers investigating the geometric requirements for beta-lactam antibacterial activity can use the alpha-isomer as the active probe and the beta-isomer as the matched inactive control within a single experiment, eliminating confounding variables introduced by comparing structurally dissimilar compounds.

Outer Membrane Permeability and Gram-Negative Uptake Studies

The demonstrated faster outer membrane penetration of the alpha-isomer relative to penicillin G [1] positions 2,3-methylene penam as a validated tool compound for gram-negative permeability research. Because the penetration advantage is attributed to conformational effects on porin-mediated diffusion rather than to changes in molecular weight or lipophilicity, the compound isolates conformational variables in permeability studies. Procurement of both alpha- and beta-isomers enables paired experiments where conformational state is the sole variable affecting outer membrane transit, making this system uniquely suited for computational modeling of porin–beta-lactam interactions and for validating permeability prediction algorithms.

Beta-Lactamase Substrate Profiling and Inhibitor Discovery

The inverted beta-lactamase substrate profile—10-fold higher cephalosporinase efficiency but 40-fold lower staphylococcal penicillinase efficiency versus penicillin G [1]—makes 2,3-methylene penam a distinctive substrate for beta-lactamase characterization panels. For industrial and academic groups engaged in beta-lactamase inhibitor discovery, the compound provides a conformationally constrained substrate that can reveal subtle differences in active-site recognition between serine beta-lactamase classes. The Tetrahedron 1983 study further demonstrated that certain (2,3)-beta-methylenepenam derivatives function as beta-lactamase inhibitors [2], supporting the scaffold's utility in inhibitor design programs.

Target Residence Time and PBP Kinetic Studies

The ~11-fold longer covalent complex half-life of the alpha-isomer (13 h) versus penicillin G (70 min) on Streptomyces R61 DD-carboxypeptidase [1] provides a uniquely wide dynamic range for studying the determinants of beta-lactam target residence time. This property is directly relevant to research programs investigating the pharmacodynamic consequences of prolonged PBP acylation, including studies of post-antibiotic effects, dosing interval optimization, and the design of long-acting beta-lactam agents. The availability of the beta-isomer with a penicillin G-like half-life (~70 min) as a matched control further strengthens the experimental design.

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